molecular formula C15H22ClNO3 B1419755 Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride CAS No. 1185153-80-3

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride

Cat. No. B1419755
M. Wt: 299.79 g/mol
InChI Key: XQKMYMCRXCFKPT-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride” is a chemical compound with the CAS Number: 1185153-80-3. Its molecular formula is C15H22ClNO3 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO3.ClH/c1-18-15(17)10-12-2-4-14(5-3-12)19-11-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 299.8 . The LogP value, which represents the compound’s lipophilicity, is 2.91130 .

Scientific Research Applications

Metabolic Activity in Obese Rats

Research has shown that related compounds to Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, have been observed to reduce food intake and weight gain in obese rats. This suggests potential applications in studying metabolic activities and obesity treatments (Massicot, Steiner, & Godfroid, 1985).

Effect on Feeding Behavior

Another study involving a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, examined its effects on feeding behavior. The substance affected the satiety center and reduced gold thioglucose-induced obesity in mice, indicating its potential for research in appetite control and obesity (Massicot, Thuillier, & Godfroid, 1984).

Pharmacological Investigations

A study on 1-Methyl-4-piperidyl diphenylpropoxyacetate hydrochloride, closely related to Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride, developed a method for determining this drug and its metabolites in plasma and urine. This could be relevant for pharmacological studies involving Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride, especially in understanding its metabolism and excretion (Marunaka et al., 1987).

Synthesis and Chemical Properties

Research into the synthesis of similar compounds, such as methyl-N-[4-(2,3-epoxypropoxy)phenyl]carbamate, provides insights into the chemical properties and potential applications of Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride in various fields, including medicinal chemistry and drug development (Velikorodov, 2004).

Impurity Analysis in Methamphetamine Synthesis

A study identifying impurities in methamphetamine synthesis highlights the importance of chemical analysis in forensic science. Although it doesn't directly study Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride, it demonstrates the broader application of chemical analysis techniques that could be relevant (Toske et al., 2017).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions of this compound are not clear from the search results. It is used in research , but further details are not available.

properties

IUPAC Name

methyl 2-[4-(piperidin-4-ylmethoxy)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)10-12-2-4-14(5-3-12)19-11-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMYMCRXCFKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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